molecular formula C17H13Cl2NO3S B11522409 5,7-Dichloro-8-quinolyl 2,5-dimethylbenzenesulfonate

5,7-Dichloro-8-quinolyl 2,5-dimethylbenzenesulfonate

Cat. No.: B11522409
M. Wt: 382.3 g/mol
InChI Key: GSDSTNAIOJQBFY-UHFFFAOYSA-N
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Description

5,7-Dichloro-8-quinolyl 2,5-dimethylbenzenesulfonate: is a chemical compound with the molecular formula C17H13Cl2NO3S. It is a derivative of quinoline and contains chlorine and methyl groups. This compound has diverse applications in research and industry.

Preparation Methods

a. Synthesis: The synthesis of 5,7-Dichloro-8-quinolyl 2,5-dimethylbenzenesulfonate involves chlorination of 8-hydroxyquinoline. Here’s a typical synthetic route:

b. Industrial Production: Unfortunately, detailed industrial production methods for this compound are not widely available due to its rarity and specialized use.

Chemical Reactions Analysis

5,7-Dichloro-8-quinolyl 2,5-dimethylbenzenesulfonate can undergo various reactions:

    Oxidation: It may participate in oxidation reactions.

    Reduction: Reduction processes are possible.

    Substitution: The compound can undergo substitution reactions. Common reagents and conditions depend on the specific reaction. Major products formed from these reactions vary based on the reaction type.

Scientific Research Applications

a. Chemistry:

    Fluorescent Probes: Researchers use this compound as a fluorescent probe due to its unique properties.

    Coordination Chemistry: It forms complexes with metal ions, making it valuable in coordination chemistry studies.

b. Biology and Medicine:

    Antibacterial Activity: Some studies explore its antibacterial potential.

    Biological Imaging: Its fluorescence properties enable cellular imaging.

    Drug Development: Researchers investigate its role in drug design.

c. Industry:

    Dye Synthesis: It serves as an intermediate in dye synthesis.

    Material Science: Its derivatives find applications in material science.

Mechanism of Action

The exact mechanism by which 5,7-Dichloro-8-quinolyl 2,5-dimethylbenzenesulfonate exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, but further studies are needed to elucidate these mechanisms.

Comparison with Similar Compounds

While 5,7-Dichloro-8-quinolyl 2,5-dimethylbenzenesulfonate is unique in its structure, similar compounds include:

Remember that this compound’s rarity necessitates careful handling and thorough research

Properties

Molecular Formula

C17H13Cl2NO3S

Molecular Weight

382.3 g/mol

IUPAC Name

(5,7-dichloroquinolin-8-yl) 2,5-dimethylbenzenesulfonate

InChI

InChI=1S/C17H13Cl2NO3S/c1-10-5-6-11(2)15(8-10)24(21,22)23-17-14(19)9-13(18)12-4-3-7-20-16(12)17/h3-9H,1-2H3

InChI Key

GSDSTNAIOJQBFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl

Origin of Product

United States

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